N-[4-(1,3-Benzothiazol-2-yl)-3-methoxyphenyl]pyridin-4-amine
Description
N-[4-(1,3-Benzothiazol-2-yl)-3-methoxyphenyl]pyridin-4-amine is a heterocyclic compound featuring a benzothiazole core fused to a methoxyphenyl group and linked to a pyridin-4-amine moiety. The methoxy group at the 3-position of the phenyl ring enhances lipophilicity and may influence binding interactions, while the pyridin-4-amine contributes to hydrogen bonding and π-stacking capabilities.
Properties
CAS No. |
920520-05-4 |
|---|---|
Molecular Formula |
C19H15N3OS |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-methoxyphenyl]pyridin-4-amine |
InChI |
InChI=1S/C19H15N3OS/c1-23-17-12-14(21-13-8-10-20-11-9-13)6-7-15(17)19-22-16-4-2-3-5-18(16)24-19/h2-12H,1H3,(H,20,21) |
InChI Key |
JITVDYOPSHDJPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NC2=CC=NC=C2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[4-(1,3-Benzothiazol-2-yl)-3-methoxyphenyl]pyridin-4-amine can be achieved through various synthetic routes. One common method involves the acetylation of 2-amino benzothiazole derivatives in the presence of triethylamine (TEA) in chloroform . Another approach includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in the synthesis of benzothiazole derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[4-(1,3-Benzothiazol-2-yl)-3-methoxyphenyl]pyridin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include chloroacetyl chloride, dimethyl formamide, and other organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with chloroacetyl chloride produces 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide .
Scientific Research Applications
N-[4-(1,3-Benzothiazol-2-yl)-3-methoxyphenyl]pyridin-4-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzothiazole derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory properties . These compounds have shown promising results in inhibiting the growth of various bacterial and fungal strains, as well as in the treatment of certain types of cancer . In the industry, benzothiazole derivatives are used in the production of dyes, rubber accelerators, and other chemical products .
Mechanism of Action
The mechanism of action of N-[4-(1,3-Benzothiazol-2-yl)-3-methoxyphenyl]pyridin-4-amine involves its interaction with specific molecular targets and pathways. Benzothiazole derivatives are known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes . For example, these compounds have been shown to inhibit the enzyme DprE1, which is involved in the biosynthesis of the cell wall in Mycobacterium tuberculosis . This inhibition results in the weakening of the bacterial cell wall and ultimately leads to cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine
- Structure : Differs by replacing the benzothiazole with a simpler thiazole ring and shifting the methoxy group to the 4-position of the phenyl ring .
- Key Properties :
- Molecular Weight: 295.34 g/mol (vs. ~349.41 g/mol for the target compound).
- Bioactivity: Reported in ChEMBL (CHEMBL1533602) but uncharacterized in the evidence.
N-(3-Methyl-4-(6-methylimidazo[1,2-a]pyrazin-5-yl)phenyl)furo[3,2-c]pyridin-4-amine (Compound 20)
- Structure : Features an imidazopyrazine and furopyridine instead of benzothiazole and pyridine .
- Synthesis : Prepared via Suzuki-Miyaura cross-coupling (59% yield, 99% HPLC purity).
- Bioactivity: Not specified but part of a dopamine receptor study, suggesting neurological applications.
- Comparison : The imidazopyrazine group introduces a larger planar system, which may enhance intercalation or protein binding compared to benzothiazole.
3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine (Compound 2)
- Structure : Replaces benzothiazole with a triazolopyridine system and adds a benzyloxy group .
- Synthesis : Derived from Schiff base intermediates, confirmed via NMR and MS.
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Structure : Pyrazole core with a pyridine substituent and cyclopropylamine .
- Synthesis : Low yield (17.9%) due to challenging copper-catalyzed coupling.
- Properties : Melting point 104–107°C; HRMS and NMR data provided.
- Comparison : The pyrazole ring’s smaller size and amine substituent may favor different pharmacokinetic profiles.
Structural and Functional Data Table
Key Observations and Trends
Heterocyclic Core Impact :
- Benzothiazole (target compound) and thiazole provide distinct electronic environments, with benzothiazole’s extended conjugation likely enhancing binding to aromatic protein pockets.
- Triazolo and imidazopyrazine systems introduce nitrogen-rich motifs, favoring hydrogen bonding and metabolic resistance.
Substituent Effects :
- Methoxy groups improve lipophilicity but may reduce solubility .
- Bulky groups (e.g., benzyloxy) can hinder membrane permeability but increase target specificity.
Synthetic Challenges :
- Copper-catalyzed reactions (e.g., ) often suffer from low yields, whereas cross-coupling methods (e.g., Suzuki) are more efficient.
Biological Activity
N-[4-(1,3-Benzothiazol-2-yl)-3-methoxyphenyl]pyridin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C18H16N3S
- Molecular Weight : 314.40 g/mol
- IUPAC Name : this compound
This compound features a benzothiazole moiety, a methoxyphenyl group, and a pyridine ring, which contribute to its unique pharmacological profile.
Anticancer Properties
Research has indicated that compounds containing benzothiazole derivatives often exhibit anticancer activities. For instance:
- A study evaluated the cytotoxic effects of various benzothiazole derivatives against cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer). The results showed that certain derivatives had IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Benzothiazole Derivative A | MCF-7 | 8.48 |
| Benzothiazole Derivative B | HCT-116 | 6.90 |
| Doxorubicin | HCT-116 | 11.26 |
Enzyme Inhibition
Another important aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Specifically, it has been studied for its activity against acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease:
- The compound's ability to inhibit AChE could enhance acetylcholine levels at synapses, thereby improving cognitive function .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Binding to Enzymes : The compound may interact with specific enzyme active sites, modulating their activity.
- Receptor Interaction : It may also bind to receptors involved in neurotransmission or cellular signaling pathways.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
Study on Anticancer Activity
In a recent study, researchers synthesized a series of benzothiazole derivatives and evaluated their anticancer properties. Among these, this compound was highlighted for its significant cytotoxicity against various cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity .
Neuroprotective Effects
Another investigation focused on the neuroprotective effects of benzothiazole derivatives in models of neurodegeneration. The findings suggested that these compounds could mitigate neuronal damage by inhibiting oxidative stress and promoting neuronal survival pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
